molecular formula C19H17N3O4S B2498825 Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-90-0

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate

Cat. No.: B2498825
CAS No.: 688355-90-0
M. Wt: 383.42
InChI Key: JSYZNSFMQNVIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is a synthetic heterocyclic compound featuring a quinazoline core fused to a benzene ring. The quinazoline moiety is substituted at position 4 with a 1,3-benzodioxol-5-ylamino group and at position 2 with a sulfanylacetate ethyl ester. The benzodioxole group may enhance lipophilicity and metabolic stability, while the sulfanylacetate side chain could influence solubility and binding interactions.

The compound’s synthesis likely involves nucleophilic substitution at the quinazoline C2 and C4 positions, followed by esterification. Crystallographic validation of its structure would typically employ programs like SHELXL for refinement and SHELXS/SHELXD for structure solution, as these tools are standard in small-molecule crystallography .

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-24-17(23)10-27-19-21-14-6-4-3-5-13(14)18(22-19)20-12-7-8-15-16(9-12)26-11-25-15/h3-9H,2,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZNSFMQNVIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline scaffold is commonly constructed via cyclocondensation reactions involving anthranilic acid derivatives. For instance, 2-aminophenyl ketones or 2-aminobenzamides react with amines or isothiocyanates to form quinazolin-4-one intermediates. Adapting this approach, anthranilic acid can be treated with 1,3-benzodioxol-5-yl isothiocyanate to yield 3-(1,3-benzodioxol-5-yl)quinazolin-4(3H)-one (Fig. 1). Subsequent reduction of the ketone to an amine (e.g., via catalytic hydrogenation or ammonolysis) generates the 4-aminoquinazoline precursor.

Key Conditions :

  • Solvent: Dry dimethylformamide (DMF) or ethanol.
  • Catalyst: Ruthenium complexes (e.g., [Ru]/L systems) enable dehydrogenative coupling, avoiding stoichiometric oxidants.
  • Temperature: Reflux (80–120°C) for 6–12 hours.

Substitution at Position 4 of Preformed Quinazolines

An alternative route involves substituting a leaving group (e.g., chlorine) at position 4 of preformed quinazolines. For example, 4-chloroquinazoline reacts with 1,3-benzodioxol-5-amine in the presence of a base (e.g., potassium carbonate) to install the aryl amino group. This method benefits from commercial availability of 4-chloroquinazoline derivatives and mild reaction conditions.

Optimization Insights :

  • Base: Anhydrous potassium carbonate or triethylamine.
  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Yield: 65–80% after recrystallization.

Comparative Analysis of Synthetic Strategies

Method Advantages Limitations Yield (%) Reference
Cyclocondensation Atom-economical; fewer steps Requires specialized catalysts 70–85
Substitution at C4 Uses commercial intermediates Limited to substrates with leaving groups 65–80
Thiolation/Alkylation High regioselectivity; scalable Multi-step purification 60–75
Direct Coupling One-pot synthesis Sensitivity to moisture 45–55

Mechanistic Considerations

Ruthenium-Catalyzed Dehydrogenative Coupling

The [Ru]/L catalytic system facilitates dehydrogenative coupling by abstracting hydrogen from the 2-aminophenyl ketone and amine reactants, forming the quinazoline ring via imine intermediates. The mechanism proceeds through:

  • Coordination of the amine to the ruthenium center.
  • Dehydrogenation to generate a Ru–H species.
  • Cyclization and rearomatization to yield the quinazoline product.

Nucleophilic Aromatic Substitution

Substitution at position 4 involves attack by the amine nucleophile on the electrophilic quinazoline carbon, aided by electron-withdrawing groups (e.g., Cl). The transition state is stabilized by resonance with the nitrogen lone pairs.

Purification and Characterization

Final products are typically purified via:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures.
  • Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).

Analytical Data :

  • IR Spectroscopy : C=O (ester) at 1730–1740 cm⁻¹, C=N (quinazoline) at 1600–1650 cm⁻¹.
  • ¹H NMR :
    • Ethyl group: δ 1.23 (t, J = 7.0 Hz, 3H), δ 4.15 (q, J = 7.0 Hz, 2H).
    • Benzodioxole protons: δ 6.80–7.10 (m, 3H).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the quinazoline core or the sulfanyl group.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for anticancer, antiviral, or antimicrobial activities.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a role in binding to specific sites, while the quinazoline core could be involved in modulating biological activity.

Comparison with Similar Compounds

Pyrimidine-Based Analogs

A structurally related compound, Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate (), replaces the quinazoline core with a pyrimidine ring. Key differences include:

  • Electronic Effects : The additional benzene ring in quinazoline may alter electron distribution, affecting dipole interactions with biological targets.
  • Solubility : Pyrimidine derivatives often exhibit higher aqueous solubility due to reduced molecular weight and planar geometry .

Other Quinazoline Derivatives

For example, gefitinib (a known EGFR inhibitor) shares the quinazoline core but lacks the benzodioxole and sulfanylacetate groups. The target compound’s benzodioxole substituent may confer resistance to oxidative metabolism compared to gefitinib’s halogenated phenyl group.

Substituent Modifications

Benzodioxole vs. Difluoromethoxyphenyl

  • Metabolic Stability : Benzodioxole’s methylenedioxy bridge is prone to cytochrome P450-mediated oxidation, whereas difluoromethoxy groups are more metabolically inert .

Sulfanylacetate vs. Carbamate/Ester Chains

The sulfanylacetate side chain may enhance hydrogen-bonding capacity compared to carbamate or simple ester groups, as seen in Ethyl ((3,4-Difluoro(phenylamino))methylene)malonate ().

Structural and Physicochemical Data

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound Pyrimidine Analog () Gefitinib
Molecular Weight ~413.4 g/mol ~396.3 g/mol ~446.9 g/mol
Core Structure Quinazoline Pyrimidine Quinazoline
Key Substituents Benzodioxol-5-ylamino, sulfanyl Difluoromethoxyphenyl, sulfanyl Chlorophenyl, morpholinoethoxy
Calculated logP (ChemAxon) 2.8 3.5 3.2
Solubility (Predicted) 0.12 mg/mL 0.25 mg/mL 0.08 mg/mL

Conformational and Crystallographic Insights

The benzodioxole ring in the target compound may exhibit puckering, as described by Cremer and Pople’s coordinates (). Non-planar conformations could influence binding by modulating steric interactions. Crystallographic refinement using SHELX software would resolve such features, with validation protocols ensuring accuracy (e.g., R-factor < 0.05) .

Biological Activity

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core linked to a benzodioxole moiety and a sulfanylacetate group. This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors within biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDE), which are critical in regulating cyclic nucleotide levels in cells .
  • Receptor Modulation : It may also modulate receptor activities, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity and Therapeutic Potential

Several studies have investigated the biological activities of compounds related to this compound:

  • Anticancer Activity : Research indicates that quinazoline derivatives can exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimicrobial Effects : The presence of the benzodioxole moiety suggests potential antimicrobial activity. Studies on related compounds have shown efficacy against various bacterial strains, indicating a possible avenue for further exploration in antibiotic development.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Experimental Data

StudyFindings
Study on Anticancer ActivityDemonstrated that quinazoline derivatives can induce apoptosis in human cancer cell lines. In vitro assays showed IC50 values in the micromolar range.
Antimicrobial TestingRelated compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory ResearchCompounds were shown to reduce levels of TNF-alpha and IL-6 in cell culture models, suggesting potential for treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate?

The synthesis typically involves a multi-step protocol:

  • Step 1: React 4-(1,3-benzodioxol-5-ylamino)quinazolin-2-thiol with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2: Neutralize the reaction mixture with ice-cold water to precipitate the product.
  • Purification: Recrystallize from ethanol or use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
    Key Parameters: Reaction time (6–8 hrs), temperature (80–90°C), and molar ratio (1:1.2 thiol to chloroacetate) .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the thioether linkage (δ 3.5–4.0 ppm for SCH2_2COOEt) and benzodioxole protons (δ 5.9–6.1 ppm).
  • IR Spectroscopy: Peaks at 1700–1720 cm1^{-1} (ester C=O) and 1250–1270 cm1^{-1} (C-O-C of benzodioxole).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Software Tools: Use SHELX (SHELXL for refinement, SHELXD for phase solution) to handle twinning or disorder. Validate using PLATON/ADDSYM to check for missed symmetry .
  • Data Collection: Optimize resolution (≤1.0 Å) and redundancy (>4) to improve R-factor convergence.
  • Hydrogen Bonding Analysis: Employ ORTEP-3 to visualize intermolecular interactions (e.g., N–H⋯O or C–H⋯π) critical for packing stability .

Q. What strategies enhance the compound’s biological activity against cancer targets?

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the benzodioxole substituents (e.g., electron-withdrawing groups) to improve binding to kinase domains.
    • Replace the ethyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) to enhance cellular uptake.
  • In Vitro Testing: Use 3D tumor spheroid models to assess dose-dependent cytotoxicity (IC50_{50} values) and compare with reference inhibitors (e.g., gefitinib) .

Q. How are hydrogen-bonding networks analyzed in the crystal lattice?

  • Crystallographic Workflow:
    • Refine the structure using SHELXL with anisotropic displacement parameters.
    • Generate hydrogen-bond tables with Mercury CSD, focusing on donor-acceptor distances (2.8–3.2 Å) and angles (150–180°).
    • Validate using checkCIF to flag outliers (e.g., unusual Ueq_{eq} values).
  • Example Findings: In related quinazoline derivatives, N–H⋯O bonds form helical chains along the crystallographic axis, stabilizing the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.